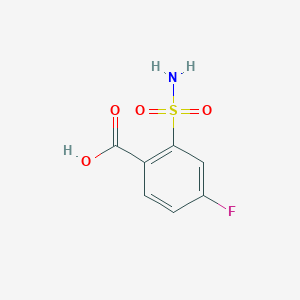

4-Fluoro-2-sulfamoylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-4-1-2-5(7(10)11)6(3-4)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULPXLNPIGSQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 4-Fluoro-2-sulfamoylbenzoic Acid

While direct and detailed synthetic procedures for this compound are not extensively documented in public literature, its synthesis can be inferred from established routes for structurally similar and commercially significant compounds, such as 2-chloro-4-fluoro-5-sulfamoylbenzoic acid. This related compound serves as a key intermediate in the preparation of various pharmaceuticals. The synthesis generally involves the introduction of the sulfamoyl group onto a substituted benzoic acid backbone.

The synthesis of sulfamoylbenzoic acids typically begins with appropriately substituted benzoic acids or toluenes. For the analogous and well-documented compound, 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, common precursors are selected based on the desired substitution pattern. A foundational precursor for this class of compounds is 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation and subsequent amination.

| Starting Material/Precursor | Role in Synthesis |

| 2,4-Dichlorobenzoic acid | The initial framework to which the sulfonyl group is attached. google.com |

| Chlorosulfonic acid | The reagent used to introduce the chlorosulfonyl (-SO₂Cl) group onto the benzene (B151609) ring. google.com |

| Ammonia (B1221849)/Ammonium Hydroxide | Used to convert the intermediate chlorosulfonylbenzoic acid into the final sulfamoylbenzoic acid. |

| m-Fluorotoluene | A potential starting material for syntheses involving the construction of the benzoic acid moiety after initial substitutions. google.com |

The synthesis of a sulfamoylbenzoic acid from a substituted benzoic acid typically proceeds through two critical steps: chlorosulfonation followed by amination.

Chlorosulfonation: The substituted benzoic acid (e.g., 2,4-dichlorobenzoic acid) is reacted with an excess of chlorosulfonic acid. google.com This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the ring. The position of substitution is directed by the existing groups on the ring. In the case of 2,4-dichlorobenzoic acid, the sulfonation occurs at position 5.

Amination: The resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid is then reacted with an aqueous solution of ammonia. This step converts the reactive chlorosulfonyl group into the stable sulfamoyl group (-SO₂NH₂), yielding the final product, 2,4-dichloro-5-sulfamoylbenzoic acid. google.com

Halogen Exchange (for fluorinated analogs): To arrive at a compound like this compound from a chlorinated precursor, a halogen exchange (Halex) reaction could be employed, where a chlorine atom is selectively replaced by a fluorine atom. Alternatively, the synthesis could start from a fluorine-containing precursor from the outset. For instance, a method for producing 2-amino-4-fluorobenzoic acid involves the nitration of a 4-fluorohalogenobenzoic acid followed by reduction, demonstrating a pathway for manipulating such structures. google.com

Synthesis of Analogues and Derivatives of this compound

The this compound scaffold is a versatile template for creating a library of analogues and derivatives. Modifications are typically aimed at exploring structure-activity relationships (SAR) for various biological targets.

Structural modifications can be systematically applied to different parts of the molecule to fine-tune its properties. These strategies often fall into several categories:

Modification of the Sulfonamide Group: The nitrogen atom of the sulfamoyl group is a common site for modification. N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been synthesized by introducing residues like naphthyl, naphthylmethyl, and variously substituted phenyl moieties to enhance biological activity. researchgate.net

Molecular Hybridization: This strategy involves linking two or more distinct pharmacophores. biomedres.us For example, a sulfamoylbenzoic acid derivative could be linked to another biologically active molecule to create a hybrid compound with dual or enhanced functionality. biomedres.us

Modification of the Benzoic Acid Core: The aromatic ring can be further substituted, or the carboxylic acid group can be altered. For instance, in the development of analogues for the LPA2 receptor, a 2-(N-substituted-sulfamoyl)benzoic acid scaffold was modified at the head group, a linker chain, and a tail group to optimize potency. nih.gov

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, the carboxylic acid could be replaced with a tetrazole ring.

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. greyhoundchrom.com For this compound, the primary sites for derivatization are the carboxylic acid and the sulfonamide moieties.

Amide Formation: The carboxylic acid group readily reacts with primary and secondary amines to form amides. A modern and efficient method employs Diethylaminosulfur trifluoride (DAST) as a coupling agent, allowing for the synthesis of amides from carboxylic acids and a wide range of amines at room temperature. acs.orgacs.org Another common method involves the reaction of the corresponding acid with anilines in the presence of a base like sodium carbonate. globalscientificjournal.comresearchgate.net

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, 4-fluorobenzoic acid can be refluxed with absolute ethanol (B145695) and sulfuric acid to produce ethyl 4-fluorobenzoate. globalscientificjournal.comresearchgate.net

Hydrazide Formation: Reaction of the ester derivative with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazide, which can be a precursor for further derivatization into hydrazones. researchgate.net

| Derivatization Reaction | Reagents | Functional Group Targeted | Resulting Derivative |

| Amidation | Amines, DAST | Carboxylic Acid | Amide |

| Esterification | Alcohols, H₂SO₄ | Carboxylic Acid | Ester |

| Hydrazide Formation | Hydrazine Hydrate | Ester (from Carboxylic Acid) | Hydrazide |

| N-Alkylation/Arylation | Alkyl/Aryl Halides, Base | Sulfonamide | N-Substituted Sulfonamide |

Optimization of Synthetic Methodologies and Yields

Optimizing synthetic routes is crucial for improving efficiency, reducing costs, and ensuring scalability for potential industrial production. google.com This process involves systematically adjusting various reaction parameters to maximize the yield and purity of the final product while minimizing reaction time and waste.

Key parameters that are often investigated during optimization include:

Reagent Concentration and Molar Ratios: The ratio of reactants and catalysts can significantly impact reaction rate and product yield. For example, in an amide synthesis using DAST, the effect of varying the DAST concentration was evaluated to find the optimal amount for achieving the highest yield without generating significant byproducts. acs.org

Temperature: Most chemical reactions are sensitive to temperature. Optimization studies often test a range of temperatures to find the ideal balance between reaction rate and selectivity. For one derivatization, reaction temperatures of 20, 40, and 60 °C were tested to find the optimal condition. nih.gov

Reaction Time: The duration of the reaction is monitored to ensure it proceeds to completion without allowing for the degradation of the product or the formation of side products. Studies have evaluated time points ranging from minutes to several hours. acs.orgnih.gov

Solvent and Catalyst: The choice of solvent can influence solubility, reaction rate, and even the reaction pathway. Similarly, screening different catalysts can lead to significant improvements in efficiency.

An example of an optimization study for an amide synthesis is summarized below.

| Entry | DAST (equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 28 | 8 | 76 |

| 2 | 0.5 | 28 | 8 | 43 |

| 3 | 1.2 | 28 | 8 | 79 |

| 4 | 1.0 | 0 | 8 | 51 |

| 5 | 1.0 | 28 | 12 | 76 |

This table is a representative example based on optimization data for a DAST-mediated amidation. acs.org

Through such systematic studies, researchers can develop robust and efficient protocols for the synthesis of this compound and its derivatives, making these valuable compounds more accessible for further research and development.

Chemical Reactivity and Transformative Processes

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the carboxyl and sulfamoyl groups, combined with the fluorine substituent, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in this context, is the primary site for such reactions.

One of the key transformations is the displacement of the fluoride (B91410) ion by various nucleophiles. For instance, in reactions analogous to the Ullmann condensation, the C-F bond can be replaced by C-N or C-O bonds. wikipedia.org The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgorganic-chemistry.org In the case of 4-Fluoro-2-sulfamoylbenzoic acid, this would typically require high temperatures and a polar aprotic solvent. Modern protocols, however, may utilize soluble copper or palladium catalysts with specific ligands, allowing for milder reaction conditions.

A pertinent example, though on a similar substrate, is the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid from 2-bromo-4-fluorobenzoic acid and aniline, which proceeds via a copper-catalyzed Ullmann-type amination. This highlights the feasibility of substituting a halogen at position 2 with an amine nucleophile. The reactivity for a fluorine atom at position 4 in this compound would be similarly influenced by the activating ortho- and para-directing sulfamoyl and carboxyl groups.

Common nucleophiles for these substitution reactions include:

Amines: Primary and secondary amines can displace the fluorine to yield N-aryl products.

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides can form the corresponding aryl ethers.

Thiols: Thiolates can react to form aryl thioethers.

The general mechanism for these copper-catalyzed substitutions involves the formation of a copper(I) species which then undergoes oxidative addition with the aryl fluoride, followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

| Reactant | Nucleophile | Reaction Type | Typical Conditions | Product Type |

|---|---|---|---|---|

| This compound (analogous) | Primary/Secondary Amine (R-NH₂) | Ullmann-type Amination | Cu catalyst, high temperature, polar solvent (e.g., DMF, NMP) | 4-(Alkyl/Arylamino)-2-sulfamoylbenzoic acid |

| This compound (analogous) | Alcohol/Phenol (R-OH) | Ullmann-type Ether Synthesis | Cu catalyst, base (e.g., K₂CO₃), high temperature | 4-(Alkoxy/Aryloxy)-2-sulfamoylbenzoic acid |

| 2-Bromo-4-fluorobenzoic acid | Aniline | Ullmann Amination | Cu catalyst, 403 K | 2-(Phenylamino)-4-fluorobenzoic acid |

Oxidation and Reduction Pathways

The functional groups of this compound present distinct opportunities for oxidation and reduction, although specific studies on this exact molecule are limited. The reactivity can be inferred from related compounds.

Oxidation: The aromatic ring of benzoic acid derivatives is generally resistant to oxidation unless harsh conditions are applied. However, the sulfur atom in the sulfamoyl group is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation. The potential oxidation pathways would primarily involve other substituents that might be introduced onto the ring. For instance, if a methyl group were present, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net In some biological contexts or with specific catalysts, benzoic acid derivatives can be oxidized, but these are specialized cases. nih.gov

Reduction: The carboxylic acid group is the most likely site for reduction. It can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction must be carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this transformation and offer greater selectivity, often not reducing other functional groups like esters or amides under controlled conditions.

The sulfamoyl group is generally stable to many reducing agents. However, under very strong reducing conditions, it could potentially be cleaved or reduced, though this is not a common transformation. The aromatic ring itself can be reduced under catalytic hydrogenation at high pressure and temperature, but this would require forcing conditions that would likely reduce the carboxylic acid as well. A more common reduction on related scaffolds involves the transformation of a nitro group into an amine using catalytic hydrogenation (e.g., H₂ over Pd/C), a reaction often employed in the synthesis of complex benzamide (B126) intermediates. researchgate.net

| Functional Group | Reaction Type | Reagent | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol |

| Aromatic Ring | Reduction | H₂, High Pressure/Temp, Rh/C catalyst | Cyclohexane ring |

Intramolecular Cyclization Reactions

The ortho positioning of the carboxylic acid and sulfamoyl groups in this compound creates a favorable geometry for intramolecular cyclization reactions. The most significant of these is the formation of a benzisothiazole derivative, a core structure in many functional molecules.

Specifically, 2-sulfamoylbenzoic acids can be cyclized to form 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin (B28170). researchgate.net This transformation typically involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would generate the corresponding acyl chloride. walisongo.ac.id This intermediate can then undergo an intramolecular electrophilic attack on the sulfonamide nitrogen, followed by the elimination of HCl, to yield the cyclized product, a fluoro-substituted saccharin.

The resulting fluorinated saccharin derivative can serve as a versatile intermediate for further synthesis. The N-H bond of the saccharin lactam is acidic and can be deprotonated to form an anion, which can then be alkylated or arylated to create a variety of N-substituted derivatives. walisongo.ac.idnih.gov These derivatives are of interest in medicinal chemistry. nih.gov The hydrolysis of saccharin under prolonged exposure to high heat and acidic conditions can reverse this cyclization, yielding 2-sulfamoylbenzoic acid. researchgate.net

| Starting Material | Reaction Sequence | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | 1. Chlorination (e.g., SOCl₂) 2. Intramolecular cyclization | 4-Fluoro-2-sulfamoylbenzoyl chloride | Fluoro-substituted Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) |

Functional Group Interconversions and Chemical Modulations

The functional groups of this compound can be chemically modified to produce a wide array of derivatives. These interconversions are crucial for synthesizing analogs with tailored properties.

Carboxylic Acid Modifications: The most common transformation of the carboxylic acid group is its conversion to an amide. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine. Standard coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method has been successfully applied to synthesize a variety of sulfamoyl-benzamide derivatives. nih.gov Another modern reagent for this transformation is Diethylaminosulfur trifluoride (DAST), which facilitates amide bond formation from carboxylic acids and amines under mild, base-free conditions. acs.orgacs.org

Sulfonamide Modifications: The sulfonamide (sulfamoyl) group itself is often introduced by a two-step process starting from the corresponding benzoic acid. The first step is chlorosulfonation of the aromatic ring using chlorosulfonic acid (ClSO₃H) to yield a sulfonyl chloride. The subsequent reaction of this highly reactive intermediate with ammonia (B1221849) or an amine provides the desired sulfonamide. nih.gov While the sulfamoyl group in the final molecule is relatively stable, the nitrogen can be further functionalized. For example, it can be alkylated or acylated under specific conditions, although reactions at the carboxylic acid or the saccharin nitrogen (after cyclization) are more common.

| Initial Group | Target Group | Reagents and Conditions | Reaction Type |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amide (-CONHR) | EDC/DMAP or DAST, Amine (RNH₂) | Amide Coupling |

| Carboxylic Acid (-COOH) | Ester (-COOR) | Alcohol (ROH), Acid catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Aryl Ring (Ar-H) | Aryl Sulfonyl Chloride (Ar-SO₂Cl) | Chlorosulfonic Acid (ClSO₃H) | Chlorosulfonation |

| Aryl Sulfonyl Chloride (Ar-SO₂Cl) | Sulfonamide (Ar-SO₂NH₂) | Ammonia (NH₃) | Ammonolysis |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of 4-Fluoro-2-sulfamoylbenzoic acid.

Proton (¹H) NMR Analysis

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms in the benzene (B151609) ring and the carboxyl group. The carbon atom attached to the fluorine (C-4) would exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of organofluorine compounds. The carboxyl carbon (C=O) is anticipated to resonate at the most downfield position, typically in the range of 165-175 ppm. The carbon atoms attached to the sulfamoyl group (C-2) and the carboxylic acid group (C-1) would also show characteristic downfield shifts due to the electron-withdrawing nature of these substituents.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 165-175 |

| C-1 | 130-140 |

| C-2 | 140-150 |

| C-3 | 115-125 |

| C-4 | 160-170 (with large ¹JCF) |

| C-5 | 110-120 |

| C-6 | 125-135 |

Note: These are predicted values based on the analysis of similar compounds and general substituent effects in benzene derivatives. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides valuable insights into the functional groups and vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display a number of characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group is expected to appear as a strong band around 1700 cm⁻¹. The sulfamoyl group will give rise to characteristic bands for the N-H stretching vibrations (around 3300-3400 cm⁻¹) and the asymmetric and symmetric SO₂ stretching vibrations, which are typically observed in the ranges of 1315-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. researchgate.net The C-F stretching vibration is expected in the region of 1100-1250 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric SO₂ stretching vibration is expected to be a strong band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in Raman spectra. The C=O stretch of the carboxylic acid may be weaker in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Sulfamoyl | N-H stretch | 3300-3400 |

| Sulfamoyl | SO₂ asymmetric stretch | 1315-1350 |

| Sulfamoyl | SO₂ symmetric stretch | 1140-1160 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1400-1600 |

| C-F | C-F stretch | 1100-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), is expected to show absorption bands corresponding to π→π* transitions within the benzene ring. The presence of the electron-withdrawing sulfamoyl and carboxyl groups, along with the fluoro substituent, will influence the position and intensity of these absorption maxima. Generally, substituted benzoic acids exhibit a primary absorption band (E2-band) around 230 nm and a secondary, less intense band (B-band) around 270-280 nm. The exact wavelengths and molar absorptivities will depend on the specific electronic interactions between the substituents and the aromatic ring. For a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, intense electronic transitions were predicted at 269.58 nm, 315.99 nm, and 324.13 nm. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

The analysis under different ionization conditions is expected to produce various adducts. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be tabulated for these adducts.

Table 1: Predicted Mass Spectrometry Data for the Isomer 2-Fluoro-4-sulfamoylbenzoic acid

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 220.00743 |

| [M+Na]⁺ | 241.98937 |

| [M-H]⁻ | 217.99287 |

| [M+NH₄]⁺ | 237.03397 |

| [M+K]⁺ | 257.96331 |

| [M+H-H₂O]⁺ | 201.99741 |

Data sourced from predicted values for the isomer 2-fluoro-4-sulfamoylbenzoic acid. uni.lu

The fragmentation of this compound in a mass spectrometer is dictated by its functional groups: a carboxylic acid, a sulfonamide, and a fluorinated aromatic ring. The fragmentation process typically involves the cleavage of the weakest bonds.

Expected Fragmentation Pathways:

Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in a peak at [M-18]. libretexts.org

Loss of Hydroxyl Radical (•OH): Cleavage of the C-OH bond in the carboxyl group can lead to a fragment at [M-17]. libretexts.org

Loss of Carboxyl Group (•COOH): Decarboxylation can occur, leading to a significant fragment at [M-45]. libretexts.org

Loss of Sulfamoyl Radical (•SO₂NH₂): Cleavage of the C-S bond can result in the loss of the sulfamoyl group, producing a fragment at [M-80].

Loss of Sulfur Dioxide (SO₂): The sulfonamide group can fragment by losing sulfur dioxide, leading to a peak at [M-64].

The stable fluorinated benzene ring is expected to form a prominent ion in the spectrum. The presence of the fluorine atom, a halogen, can also influence the fragmentation, sometimes leading to the loss of HF. miamioh.edu

X-ray Diffraction Analysis for Solid-State Structures and Co-crystallization

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of the non-fluorinated analog, 2-Sulfamoylbenzoic acid, provides a structural template. The crystal structure of 2-Sulfamoylbenzoic acid has been deposited in the Cambridge Crystallographic Data Centre (CCDC Number: 663808). nih.gov The study of such analogs is a common practice in crystallography to predict and understand the structures of related molecules.

The introduction of a fluorine atom at the 4-position of the benzene ring is expected to significantly influence the crystal packing due to its high electronegativity and ability to form non-covalent interactions, such as hydrogen bonds (C-H···F) and halogen bonds. These interactions can lead to different polymorphic forms or alter the unit cell parameters compared to the parent compound.

Co-crystallization Studies:

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. nih.gov this compound, with its carboxylic acid and sulfonamide groups, possesses excellent hydrogen bond donor and acceptor sites, making it a prime candidate for co-crystal engineering. sigmaaldrich.com

Potential coformers could include other organic acids, amides, or pyridyl-containing molecules that can form robust hydrogen bonds with the functional groups of this compound. nih.govnih.gov For instance, the carboxylic acid group can form a well-known and predictable hydrogen-bonded synthon with a pyridine (B92270) nitrogen. nih.gov Similarly, the sulfonamide group can participate in strong N-H···O or N-H···N hydrogen bonds.

The formation of co-crystals can be confirmed by techniques like X-ray diffraction, which would reveal a new crystalline phase with a unique unit cell and packing arrangement distinct from the individual components. The success of co-crystallization relies on the energetic favorability of the interactions between the active compound and the coformer. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-sulfamoylbenzoic acid |

| 2-Sulfamoylbenzoic acid |

| Benzoic acid |

Computational Chemistry and Molecular Modeling

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are pivotal for exploring the electronic landscape of a molecule. These investigations reveal details about orbital energies, electron distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized ground state geometry. By calculating the electron density, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same theoretical level can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration within the molecule, which are directly related to the peaks observed in an infrared (IR) and Raman spectrum. A comparison between theoretical and experimental spectra allows for a precise assignment of vibrational modes. For 4-Fluoro-2-sulfamoylbenzoic acid, key vibrational modes would include stretching of the C-F, S=O, O-H, and N-H bonds.

Table 1: Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Theoretical Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3550 |

| N-H Asymmetric Stretch | Sulfonamide | 3400 |

| N-H Symmetric Stretch | Sulfonamide | 3300 |

| C=O Stretch | Carboxylic Acid | 1720 |

| S=O Asymmetric Stretch | Sulfonamide | 1355 |

| S=O Symmetric Stretch | Sulfonamide | 1170 |

| C-F Stretch | Fluoro Group | 1100 |

To understand the electronic transitions and the ultraviolet-visible (UV-Vis) absorption characteristics, Time-Dependent Density Functional Theory (TD-DFT) is employed. faccts.de This method calculates the energies of the electronic excited states from the ground state. faccts.de The results predict the absorption maxima (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., n→π* or π→π). faccts.deresearchgate.net For aromatic systems like this compound, π→π transitions are typically the most intense and occur at lower wavelengths. The calculations are often performed in a simulated solvent environment to better match experimental conditions. mdpi.com

Table 2: Calculated Electronic Absorption Properties for this compound (in simulated solvent)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.15 | HOMO → LUMO |

| S0 → S2 | 260 | 0.28 | HOMO-1 → LUMO |

| S0 → S3 | 225 | 0.45 | HOMO → LUMO+1 |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron donor, while the LUMO is the electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. libretexts.org A small energy gap suggests high reactivity and polarizability. In this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfamoyl group, while the LUMO would be distributed over the electron-withdrawing carboxylic acid group. researchgate.net

Table 3: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. libretexts.org These maps are color-coded to indicate regions of varying electrostatic potential, allowing for the identification of electrophilic and nucleophilic sites. libretexts.orgresearchgate.net Red colors signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential around the oxygen atoms of the carboxyl and sulfonyl groups and the fluorine atom, identifying them as sites for hydrogen bonding and electrophilic interaction. researchgate.net Positive potential would likely be found around the hydrogen atoms of the carboxylic acid and amide groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. wikipedia.org This method is invaluable for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions. uni-muenchen.deyoutube.com By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability arising from electron delocalization. wisc.edu The second-order perturbation energy, E(2), associated with these interactions indicates their strength. wisc.edu In this compound, significant interactions would be expected between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals (π*) of the aromatic ring.

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) of C=O | π* (C-C) of Ring | 5.2 |

| LP (N) of Amide | σ* (S-O) | 4.5 |

| π (C=C) of Ring | π* (C=O) | 20.1 |

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics. The NLO response of a molecule can be predicted by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These properties are typically calculated using DFT methods. Molecules with large hyperpolarizability values are considered good candidates for NLO applications. ymerdigital.com The significant intramolecular charge transfer, often indicated by a small HOMO-LUMO gap and asymmetric charge distribution, can lead to a large β value. nih.gov The presence of both electron-donating (sulfamoyl) and electron-withdrawing (carboxylic acid, fluoro) groups on the aromatic ring of this compound suggests it may possess notable NLO properties.

Table 5: Calculated Nonlinear Optical Properties for this compound

| Property | Value |

| Dipole Moment (μ) | 3.5 Debye |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Quantitative Structure-Activity Relationship (QSAR) and Related Chemoinformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR can be a powerful tool in drug discovery to predict the activity of new derivatives and to guide the synthesis of more potent and selective molecules.

A typical QSAR study involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). For derivatives of this compound, the electron-withdrawing nature of the fluorine atom and the sulfamoyl and carboxylic acid groups significantly influences the electronic distribution and, consequently, the interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and radius of gyration. The substitution pattern on the benzene (B151609) ring of this compound will directly impact its steric properties and how it fits into a receptor's binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The fluorine atom in this compound increases its lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated for a series of this compound derivatives with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build the QSAR model. For instance, a study on fluorovinyloxyacetamides utilized a genetic algorithm (GA) combined with MLR to select the most relevant descriptors and generate a predictive QSAR equation. nih.gov The resulting model can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov

Table 1: Key Molecular Descriptors for QSAR Studies of this compound Derivatives

| Descriptor Category | Examples | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic interactions and reaction propensity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences binding site complementarity and accessibility. |

| Hydrophobic | LogP, Water solubility | Affects membrane permeability and distribution. |

| Topological | Wiener index, Kier & Hall indices | Describes molecular shape, size, and branching. |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in structure-based drug design. For this compound, molecular docking can elucidate its potential biological targets and the specific interactions that stabilize the ligand-receptor complex.

The process of molecular docking involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and its energy is minimized. The 3D structure of the target protein is typically obtained from crystallographic databases like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Although specific molecular docking studies for this compound are not extensively documented, studies on structurally related sulfamoylbenzoic acid derivatives provide valuable insights. For instance, molecular docking of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives against α-glucosidase and α-amylase revealed key interactions within the active sites of these enzymes, supporting their potential as antidiabetic agents. nih.gov Similarly, docking studies on other sulfonamides have been used to predict their binding modes to various enzymes, including carbonic anhydrases and kinases. nih.gov

For this compound, the key functional groups for interaction are the carboxylic acid, the sulfamoyl group, and the fluorine atom. The carboxylic acid and sulfamoyl groups are capable of forming strong hydrogen bonds with amino acid residues like arginine, lysine, and histidine in a protein's active site. The fluorine atom can participate in halogen bonds or other electrostatic interactions. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Table 2: Potential Molecular Interactions of this compound in a Protein Binding Site

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Arg, Lys, His, Ser, Thr |

| Sulfamoyl Group (-SO₂NH₂) | Hydrogen Bonding | Asn, Gln, Ser, Thr, Backbone amides/carbonyls |

| Fluorine Atom (-F) | Halogen Bonding, Electrostatic Interactions | Electron-rich atoms (e.g., backbone carbonyls) |

| Benzene Ring | Hydrophobic Interactions, π-π Stacking | Phe, Tyr, Trp, Leu, Val |

By performing molecular docking of this compound against a panel of known drug targets, it is possible to generate a ligand-target interaction profile. This profile can help in identifying its most likely biological targets, predicting its pharmacological effects, and also foreseeing potential off-target interactions that might lead to adverse effects.

Biological and Biomedical Research Applications

Enzyme Inhibition Studies and Mechanistic Insights

Detailed enzymatic inhibition studies and mechanistic analyses for 4-Fluoro-2-sulfamoylbenzoic acid are not extensively documented in the current body of scientific literature. Although the broader class of sulfonamides is known to interact with various enzymes, specific data for this particular fluorinated sulfamoylbenzoic acid derivative is largely absent.

Carbonic Anhydrase (CA) Isoform Selectivity and Potency

There is no available research data detailing the inhibitory activity, potency, or isoform selectivity of this compound against carbonic anhydrases (CAs). While sulfonamides are a well-established class of CA inhibitors, specific studies to characterize the interaction between this compound and various CA isoforms have not been published.

Cytosolic Phospholipase A2α (cPLA2α) Activity Modulation

There are no published research findings on the modulation of cytosolic phospholipase A2α (cPLA2α) activity by this compound.

Human Ribonucleotide Reductase M1 (hRRM1) as a Therapeutic Target

Research on the interaction between this compound and human ribonucleotide reductase M1 (hRRM1) has not been reported in the scientific literature.

Glutathione (B108866) S-transferase Inactivation Mechanisms

There is no available data from studies on the inactivation of glutathione S-transferase (GST) by this compound or the mechanisms involved in such an interaction.

Receptor Modulation and Signaling Pathway Investigations

No published studies were identified that investigate the modulation of specific receptors or signaling pathways by this compound. Its role as a modulator in any signaling cascade has not been characterized.

It is important to note that while the parent compound itself has not been the subject of extensive biological investigation, it has been noted as a precursor in the synthesis of compounds with potential therapeutic applications. For instance, this compound was used as a starting material in a synthetic route to produce a saccharin (B28170) derivative that was subsequently elaborated into a compound showing inhibitory activity against SARS-CoV-2. researchgate.net However, the biological activity of the final product cannot be directly attributed to the starting material.

Lysophosphatidic Acid (LPA) Receptor Subtype Specificity (LPA2)

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through at least six G protein-coupled receptors (LPA1-6). frontiersin.org The LPA2 receptor subtype, in particular, is implicated in a range of physiological and pathological processes, including inflammation and cancer. frontiersin.orgnih.gov In the context of disease, LPA2 signaling has been shown to have a dual role in conditions like amyotrophic lateral sclerosis (ALS), where it can be detrimental in the early stages but protective later on. frontiersin.orgjchunlab.com Furthermore, LPA2-mediated signaling has been found to enhance chemoresistance to anticancer drugs in melanoma cells. nih.gov

Despite the recognized importance of the LPA2 receptor in pathophysiology, a review of available scientific literature does not indicate that this compound has been specifically studied for its binding affinity or modulatory activity on the LPA2 receptor. Research has not prominently featured this compound as a selective agonist or antagonist for LPA2.

Na+-K+-Cl- Cotransporter 1 (NKCC1) Selective Inhibition

The Na+-K+-Cl- cotransporter (NKCC) is a transport protein essential for the movement of sodium, potassium, and chloride ions across cell membranes. wikipedia.org There are two main isoforms: NKCC1, which is widely distributed throughout the body, and NKCC2, which is primarily found in the kidneys. wikipedia.orgmedchemexpress.com NKCC1 is involved in fluid secretion and cell volume regulation and has been identified as a therapeutic target for conditions such as ischemic stroke and glioma invasion. nih.govnih.gov

The sulfamoylbenzoic acid core is the foundational structure for loop diuretics like bumetanide (B1668049), which are known inhibitors of NKCC. medchemexpress.comnih.gov Bumetanide and its derivatives are recognized as potent blockers of the Na+-K+-Cl- cotransporter. medchemexpress.com Research into novel, selective NKCC1 inhibitors often focuses on modifying the bumetanide structure to enhance brain penetration and reduce the diuretic effects caused by NKCC2 inhibition. nih.gov For instance, the development of novel inhibitors like STS66 (3-(Butylamino)-2-phenoxy-5-[(2,2,2-trifluoroethylamino)methyl]benzenesulfonamide) highlights the ongoing effort to create selective NKCC1 inhibitors for neurological disorders. nih.gov

While this compound shares the core sulfamoylbenzoic acid structure with these inhibitors, specific studies detailing its inhibitory concentration (IC50) or selectivity for NKCC1 over NKCC2 are not prominently available in the reviewed literature. Its potential as an NKCC1 inhibitor remains theoretical based on its structural similarity to known inhibitors.

Anti-inflammatory Response Modulation

Benzoic acid and its derivatives are a well-established class of compounds, with some exhibiting anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). nih.gov Salicylic acid, a hydroxylated benzoic acid, is the primary metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) acetylsalicylic acid. The electronic properties and structure of benzoic acid derivatives play a crucial role in their ability to bind to the active sites of inflammatory enzymes. nih.gov

While the general class of benzoic acids is associated with anti-inflammatory potential, specific research data on the anti-inflammatory activity of this compound is not detailed in the available literature. Its potential in modulating inflammatory responses has not been a primary focus of published studies.

Antimicrobial Activity against Pathogenic Strains

Derivatives of sulfamoylbenzoic acid have been investigated for their potential as antimicrobial agents. The sulfonamide group is a well-known pharmacophore in antibacterial drugs, which typically act by inhibiting folic acid synthesis, a pathway essential for bacterial growth. biosynth.com

Research on compounds structurally similar to this compound demonstrates a potential for antimicrobial effects. For example, salts and copper (II) complexes of 2,4-dichloro-5-sulfamoylbenzoic acid have shown activity against a range of pathogenic bacteria and the yeast Candida albicans. researchgate.net A related compound, 2-chloro-4-fluoro-5-sulfamoylbenzoic acid, is also noted for its potential antibacterial activity based on the sulfonamide structure. biosynth.com The incorporation of fluorine into therapeutic agents is a common strategy to enhance metabolic stability and biological activity. nih.gov

The following table summarizes the antimicrobial activity of compounds derived from the structurally related 2,4-dichloro-5-sulfamoylbenzoic acid against various pathogens.

Antimicrobial Activity of 2,4-dichloro-5-sulfamoylbenzoic acid Derivatives

This interactive table summarizes the observed antimicrobial activities. You can sort the data by clicking on the column headers.

| Pathogen | Type | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Yes |

| Listeria monocytogenes | Gram-positive Bacteria | Yes |

| Bacillus subtilis | Gram-positive Bacteria | Yes |

| Enterococcus faecalis | Gram-positive Bacteria | Yes |

| Escherichia coli | Gram-negative Bacteria | Yes |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Yes |

| Candida albicans | Yeast (Fungus) | Yes |

Data sourced from a study on salts and complexes of 2,4-dichloro-5-sulfamoylbenzoic acid. researchgate.net

Role as Lead Compounds in Drug Discovery Pipelines

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to achieve better drug-like properties.

Anti-SARS-CoV-2 Agent Development

The COVID-19 pandemic spurred intensive research into discovering new antiviral agents targeting the SARS-CoV-2 virus. Key targets include viral enzymes like the main protease (3CLpro) and the RNA-dependent RNA polymerase (RdRP). nih.govnih.gov Many drug discovery efforts have focused on identifying novel small molecules, including fluorinated compounds, that can inhibit viral replication. nih.gov For instance, 4′-Fluorouridine (4′-FlU) has been identified as a potent ribonucleoside analog that blocks SARS-CoV-2 replication. nih.gov However, based on available scientific literature, this compound has not been identified as a lead compound or a significant inhibitor in the development of anti-SARS-CoV-2 agents. nih.gov

Strategies for Anticancer Agent Design

The development of novel anticancer agents is a cornerstone of medicinal chemistry. Strategies often involve designing molecules that selectively target pathways essential for tumor growth and survival. The incorporation of fluorine is a known strategy in the design of potent anticancer drugs. nih.govelsevierpure.com Research has led to the discovery of novel templates for anticancer agents, such as fluorinated nucleoside analogs like 2′-deoxy-2′-fluoro-4′-selenoarabinofuranosyl-cytosine. nih.govelsevierpure.com Other strategies focus on creating highly water-soluble platinum (IV) complexes as prodrugs to overcome the limitations of existing platinum-based drugs. nih.gov

Despite these diverse strategies, there is no indication in the reviewed literature that this compound has been specifically investigated or identified as a lead compound for the design of new anticancer agents.

Insufficient Data for Article Generation on this compound as a Corrosion Inhibitor

A comprehensive search of scientific literature and available data has revealed no specific research or findings on the application of this compound as a corrosion inhibitor.

Searches for "this compound" in the context of corrosion inhibition, material science, and electrochemical studies did not yield any relevant results. The information available on related compounds, such as those with different halogen substitutions or alternative isomeric structures, cannot be used as a substitute, as per the strict instructions to focus solely on the specified compound.

Therefore, without any scientific basis or published research on the corrosion inhibition properties of this compound, it is not possible to generate a professional and authoritative article as requested. The core requirement of providing detailed research findings and data tables cannot be met.

Emerging Research Directions and Future Perspectives

Development of Advanced Synthetic Methodologies for Derivatives

The synthesis of derivatives of 4-fluoro-2-sulfamoylbenzoic acid is an active area of research, with a focus on developing more efficient and versatile methodologies. Traditional multi-step synthesis pathways often begin with precursors like iodobenzoic acid, which then undergo fluorination, methoxylation, and sulfamoylation. smolecule.com However, these methods can be time-consuming and may result in lower yields.

Recent advancements are exploring novel strategies to overcome these limitations. One promising approach involves the use of Diethylaminosulfur trifluoride (DAST) for the synthesis of fluorinated amides under ambient conditions. acs.orgacs.org This method allows for the direct coupling of carboxylic acids and amines in equimolar amounts, offering a scalable and workup-free protocol. acs.orgacs.org The use of DAST in dichloromethane (B109758) at room temperature has been shown to be effective for a wide range of fluorinated aliphatic and aromatic acids, as well as various amines. acs.orgacs.org This technique has been successfully applied to the synthesis of commercial drugs and can be adapted for late-stage amidation of medicinally relevant building blocks. acs.orgacs.org

Another area of development is the use of microwave-assisted synthesis, which has been shown to be a cleaner technique that can produce higher yields in less time compared to conventional heating methods. researchgate.net Researchers are also investigating one-pot mechanosynthesis of aromatic amides from carboxylic acids and amines as a solvent-free and efficient alternative. acs.org

The choice of solvent also plays a critical role in the efficiency of these synthetic methods. For instance, in sulfamoylation reactions, polar aprotic solvents like dimethylformamide (DMF) have been found to provide higher yields compared to less polar solvents like dichloromethane (DCM). smolecule.com The development of new catalytic systems is also a key focus. For example, indium-catalyzed sulfamoylation in a THF-water mixture has demonstrated high yields. smolecule.com

These advanced synthetic methodologies are crucial for creating a diverse library of this compound derivatives, enabling further exploration of their structure-activity relationships and potential applications.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and are being increasingly applied to the optimization of compounds like this compound. nih.gov These technologies offer the potential to significantly accelerate the identification of lead compounds, optimize their properties, and predict their efficacy and toxicity. nih.gov

One of the key applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. These models can identify the key structural features of this compound that are responsible for its biological activity. This information can then be used to design new derivatives with improved potency and selectivity.

Furthermore, AI and ML can be used to optimize the synthetic routes for these compounds. tudelft.nl By analyzing vast amounts of reaction data, machine learning algorithms can identify the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the desired product. tudelft.nl An autonomous chemical synthesis robot, driven by real-time feedback and machine learning algorithms, has already been developed for the exploration and optimization of nanomaterials, showcasing the potential of this technology. nih.gov

The integration of AI and ML into the research and development of this compound and its derivatives holds immense promise for accelerating the discovery of new therapeutic agents and advanced materials.

Exploration of Polypharmacology and Multi-Target Therapeutic Strategies

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. nih.gov This approach is particularly relevant for complex diseases like cancer and Alzheimer's, where multiple pathways are often dysregulated. nih.govnih.gov this compound, with its versatile chemical scaffold, presents an interesting starting point for the development of multi-target therapeutic agents. biosynth.com

The rationale behind multi-target drugs is that by simultaneously modulating several key proteins or pathways, it may be possible to achieve a synergistic therapeutic effect, overcome drug resistance, and reduce side effects. nih.govnih.gov For example, in cancer therapy, a multi-target tyrosine kinase inhibitor like Cabozantinib has shown efficacy against several cancer types by inhibiting multiple receptors involved in tumor growth and progression. nih.gov

For this compound, researchers are exploring how modifications to its structure can lead to compounds with affinity for multiple targets. For example, derivatives could be designed to inhibit both dihydropteroate (B1496061) synthase, a key enzyme in bacterial folic acid synthesis, and carbonic anhydrase, which is involved in various physiological processes. biosynth.com This could lead to the development of novel antibacterial agents with a broader spectrum of activity or compounds with dual diuretic and antidiabetic properties. biosynth.com

The exploration of polypharmacology and multi-target therapeutic strategies for this compound derivatives represents a promising avenue for the development of next-generation therapies for a range of diseases.

Supramolecular Chemistry and Crystal Engineering for Advanced Materials

The principles of supramolecular chemistry and crystal engineering are being applied to this compound to design and synthesize novel solid-state materials with tailored properties. nih.gov Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids, which can have a profound impact on a material's physical and chemical characteristics, such as solubility, stability, and bioavailability. nih.gov

The molecular structure of this compound, with its carboxylic acid and sulfamoyl groups, provides multiple sites for hydrogen bonding and other non-covalent interactions. These interactions can be exploited to form cocrystals, which are crystalline structures composed of two or more different molecules held together in the same crystal lattice. nih.gov

By carefully selecting co-formers, it is possible to modify the physicochemical properties of this compound. For example, forming a cocrystal with a more soluble co-former could enhance the dissolution rate of the compound, which could be beneficial for pharmaceutical applications. nih.gov Conversely, a less soluble co-former could be used to create a more stable, sustained-release formulation. nih.gov

The fluorine atom in this compound can also participate in halogen bonding, another important non-covalent interaction that can be used to direct the assembly of molecules in the solid state. The interplay of hydrogen bonding, halogen bonding, and other intermolecular forces allows for the creation of a wide variety of supramolecular architectures with distinct properties.

The study of the crystal structure of derivatives, such as 4-fluoro-2-(phenylamino)benzoic acid, reveals how intermolecular interactions, like O-H···O hydrogen bonds, lead to the formation of dimers in the crystal lattice. researchgate.net This understanding is crucial for the rational design of new materials. The development of fluoro 4-alkene-benzoic acids for use in nematic liquid crystal compositions further highlights the potential of fluorinated benzoic acid derivatives in advanced materials. google.com

In-depth Mechanistic Elucidation at the Molecular and Cellular Level

A thorough understanding of the molecular and cellular mechanisms of action of this compound and its derivatives is crucial for their rational design and therapeutic application. Research in this area is focused on identifying the specific molecular targets of these compounds and elucidating the downstream signaling pathways that are affected.

For derivatives of sulfamoylbenzoic acid, a primary mechanism of action is the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folate synthesis pathway. smolecule.com These compounds act as competitive inhibitors, mimicking the natural substrate, p-aminobenzoic acid, and thereby blocking the production of dihydrofolate. smolecule.com This ultimately leads to the disruption of DNA synthesis and bacterial cell death. smolecule.com The fluorine and methoxy (B1213986) substituents on some derivatives can enhance their binding affinity and selectivity for the bacterial enzyme. smolecule.com

Beyond its antibacterial effects, research has shown that derivatives of sulfamoylbenzoic acid can also modulate inflammatory responses. For example, some compounds have been found to inhibit phospholipase A2α and modulate the nuclear factor kappa B (NF-κB) pathway, leading to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8). smolecule.com

At the cellular level, studies are investigating how these compounds affect various cellular processes, such as cell growth, proliferation, and apoptosis. For instance, some sulfamoyl benzoic acid analogues have been identified as specific agonists of the LPA2 receptor, a G protein-coupled receptor that mediates antiapoptotic effects. nih.gov

The combination of experimental techniques, such as X-ray crystallography and enzyme kinetics, with computational methods, like molecular docking, is providing detailed insights into the interactions between these compounds and their biological targets. This in-depth mechanistic understanding is essential for optimizing the therapeutic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.